1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde
Description
Structure and Key Features 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a methoxy group (-OCH₃) and a carbaldehyde (-CHO) at the 1-position, along with an isopropyl group (-CH(CH₃)₂) at the 3-position. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol.
For example, chromone carbaldehydes (e.g., 6-methoxychromone-3-carbaldehyde) are synthesized via condensation reactions involving aldehydes, methyl acrylate, and catalysts like 3-hydroxyquinuclidine in chloroform . A plausible pathway for the target compound could involve formylation of a pre-functionalized cyclohexane precursor bearing methoxy and isopropyl groups.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-methoxy-3-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9(2)10-5-4-6-11(7-10,8-12)13-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
VCVFNUUDKZEQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)(C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst. Finally, the aldehyde group is introduced through oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and oxidation steps are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and isopropyl groups contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their distinguishing features:
Physical and Chemical Properties
- Steric Effects : The isopropyl group at the 3-position creates steric hindrance, which may slow nucleophilic additions at the aldehyde group compared to less bulky derivatives like 1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde .
- Thermal Stability : Aromatic derivatives (e.g., 1-(4-chlorophenyl)cyclohexane-1-carbaldehyde) exhibit higher melting points due to π-π stacking, whereas aliphatic analogues like the target compound are likely liquids or low-melting solids .
Reactivity and Functionalization
- Aldehyde Reactivity : The carbaldehyde group undergoes typical reactions (e.g., oxidation to carboxylic acids, condensation with amines). Electron-donating methoxy groups may slightly activate the aldehyde toward nucleophilic attack, while steric bulk from isopropyl could reduce reaction rates .
- Stereochemical Influence : Chiral analogues (e.g., (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde) demonstrate the importance of stereochemistry in biological activity, suggesting that the target compound’s stereoisomers (if present) could have distinct properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
